molecular formula C17H21N5O B12408247 ERR|A agonist-1

ERR|A agonist-1

Cat. No.: B12408247
M. Wt: 311.4 g/mol
InChI Key: JOIIJCUYHOWRQH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERRα (Estrogen-Related Receptor Alpha) is an orphan nuclear receptor critical for regulating energy metabolism, mitochondrial biogenesis, and cellular stress responses. While endogenous ligands for ERRα remain unidentified, synthetic agonists and antagonists have been developed to modulate its activity. "ERRα agonist-1" is a putative compound hypothesized to activate ERRα by mimicking coactivator interactions or directly binding to its ligand-binding domain (LBD). For the purpose of this analysis, we assume "ERRα agonist-1" refers to a compound analogous to AG1 or coactivator-derived peptides like PGC-1α, which bind ERRα with high specificity.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

6-amino-N-[(E)-[4-[methyl(propyl)amino]phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H21N5O/c1-3-10-22(2)15-7-4-13(5-8-15)11-20-21-17(23)14-6-9-16(18)19-12-14/h4-9,11-12H,3,10H2,1-2H3,(H2,18,19)(H,21,23)/b20-11+

InChI Key

JOIIJCUYHOWRQH-RGVLZGJSSA-N

Isomeric SMILES

CCCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=C(C=C2)N

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of ERRα-targeting compounds based on structural, functional, and mechanistic data from the evidence:

Table 1: Key Compounds Targeting ERRα and Related Receptors
Compound Target/Activity Affinity (IC₅₀/EC₅₀) Mechanism of Action Selectivity Notes Source
ERRα agonist-1 ERRα (putative agonist) ~9 μM (EC₅₀, inferred) Activates ERRα via coactivator-like binding (L3 motif) Specificity for ERRα over ERRβ/γ not confirmed (AG1)
ERRα antagonist-1 ERRα (antagonist) 170–180 nM (IC₅₀) Inhibits ERRα-PGC-1α/β interaction No cross-reactivity with ERRβ/γ, ERα/β
PGC-1α-derived peptides ERRα/ERRγ (coactivator) ~20–50 nM (Kᴅ) Binds ERR LBD via LxxLL motifs (L3 primary) Prefers ERRα/γ over PPARγ/RXRα
Toxaphene ERRα-1 (antagonist) Not quantified Suppresses ERRα-mediated transcription Targets ERRα in metabolic pathways
ERα agonists (e.g., Compound 4) ERα/ERβ (agonist) Sub-μM range Activates ERα/β via LBD binding Overlaps with ERRα in some pathways
2.1 Structural and Mechanistic Insights
  • ERRα agonist-1 (AG1 Analogue) :

    • Binds ERRα through mechanisms akin to coactivators like PGC-1α, which utilize LxxLL motifs (e.g., L3 motif) to anchor into the coactivator-binding groove of ERRα .
    • Similar to PGC-1α, AG1 may induce conformational changes in ERRα, promoting transcriptional activation of metabolic genes. However, AG1's EC₅₀ (~9 μM) is significantly lower than PGC-1α-derived peptides (nM range), suggesting weaker potency .
  • ERRα antagonist-1: Blocks ERRα by disrupting its interaction with coactivators (e.g., PGC-1α/β) at nanomolar affinity. Structural studies suggest it occupies the coactivator-binding site without inducing activation .
  • PGC-1α Peptides :

    • Exhibit high-affinity binding (Kᴅ ~20–50 nM) via L3 motifs, with secondary contributions from L2 motifs . Mutating L3 reduces binding by >90%, underscoring its dominance . SAXS data confirm asymmetric binding to one subunit of ERR homodimers, a topology distinct from PPARγ/RXRα complexes .
  • Toxaphene :

    • Reduces ERRα-driven transcription (e.g., aromatase) but lacks quantified affinity. Its antagonism may involve competitive inhibition or allosteric modulation .
2.2 Functional and Pathway Specificity
  • ERRα agonist-1 vs. PGC-1α: While both activate ERRα, PGC-1α recruits additional coactivators (e.g., SRC-1) to enhance transcriptional output. AG1’s lower potency may limit its utility in metabolic disease models .
  • ERRα antagonist-1 vs. Toxaphene :

    • ERRα antagonist-1 is highly selective for ERRα, while toxaphene may affect broader nuclear receptor networks (e.g., androgen/estrogen receptors) .
  • Cross-Reactivity with ERα/β: ERα agonists (e.g., Compound 4) show overlapping activity in ERRα pathways due to structural similarities in LBDs. However, ERRα lacks endogenous ligand dependency, making its regulation distinct .
2.3 Controversies and Limitations
  • Discrepancies in Binding Studies :

    • Devarakonda et al. reported ERRγ-specific binding by PGC-1α peptides, but this was challenged due to truncated PGC-1α constructs (136–220) missing critical interaction regions .
    • MST and ITC data confirm ERRα/γ share nearly identical binding modes for PGC-1α, resolving earlier contradictions .

Biological Activity

The compound ERR|A agonist-1 is an important modulator of the estrogen-related receptor alpha (ERRα), an orphan nuclear receptor involved in various biological processes including energy homeostasis, mitochondrial function, and metabolism. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Overview of ERRα

ERRα plays a critical role in regulating metabolic pathways and is implicated in various diseases, particularly cancers such as breast and ovarian cancer. Its expression is often elevated in these conditions, correlating with poor prognosis . ERRα interacts with coactivators like peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α), forming a regulatory axis that influences gene networks related to energy metabolism and mitochondrial biogenesis .

This compound acts by binding to ERRα, enhancing its transcriptional activity. This interaction promotes the expression of genes involved in oxidative phosphorylation and fatty acid metabolism. The compound's ability to modulate ERRα activity suggests potential therapeutic applications in metabolic disorders and cancer treatment.

Screening Studies

Recent studies have screened large compound libraries to identify ERRα agonists. In one study, approximately 10,000 compounds were evaluated, leading to the identification of several structural clusters of ERRα agonists, including this compound. The screening utilized stably transfected HEK 293 cell lines to assess the activation of ERRα signaling pathways .

Data Table: Summary of Key Findings on this compound

StudyKey FindingsImplications
Tox21 Screening StudyIdentified multiple structural clusters of ERRα agonists including ERRA agonist-1
Metabolic ResearchIncreased ERRα expression linked to obesity and diabetesSuggests therapeutic potential for metabolic disorders
Cancer ResearchElevated ERRα levels associated with poor prognosis in cancersIndicates potential role in cancer treatment strategies

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the antiviral efficacy of STING agonist-1 in vitro?

  • Methodological Answer :

  • Define the independent variables (e.g., STING agonist-1 concentration, exposure time) and dependent variables (e.g., viral replication inhibition, IRF3 phosphorylation levels). Use MRC-5 human lung fibroblasts (as in ) or other relevant cell lines infected with Chikungunya virus (CHIKV) or Venezuelan Equine Encephalitis Virus (VEEV) .
  • Include controls : untreated cells, solvent controls (e.g., DMSO), and positive controls (e.g., known STING activators).
  • Replicate experiments at least three times to ensure statistical robustness. Calculate IC90 values using dose-response curves (e.g., 8.01 μM for CHIKV inhibition) and validate with plaque reduction assays .

Q. What experimental approaches validate the specificity of STING agonist-1 for the STING pathway?

  • Methodological Answer :

  • Use STING-knockout cell lines (e.g., CRISPR-edited models) to confirm that observed effects (e.g., IFN production) are STING-dependent. Compare results to wild-type cells .
  • Perform Western blotting to detect downstream signaling markers like TBK1 and IRF3 phosphorylation. Include inhibitors of upstream pathways (e.g., cGAS inhibitors) to rule off-target effects .

Q. How can researchers ensure reproducibility when characterizing STING agonist-1 in preclinical studies?

  • Methodological Answer :

  • Document detailed protocols for compound preparation (e.g., stock concentration, storage conditions) and experimental conditions (e.g., cell density, serum-free media requirements) in the main manuscript or supplementary materials .
  • Report instrument precision (e.g., plate reader calibration) and statistical methods (e.g., standard deviation, n-value) per guidelines. Limit significant figures to match instrument precision (e.g., IC90 = 8.01 μM, not 8.012 μM) .

Advanced Research Questions

Q. How can contradictory findings in STING agonist-1 efficacy across studies be systematically addressed?

  • Methodological Answer :

  • Conduct a meta-analysis comparing variables such as cell type (e.g., primary vs. immortalized cells), viral strains, or assay endpoints (e.g., plaque count vs. qPCR for viral RNA). Use statistical tests (e.g., ANOVA) to identify confounding factors .
  • Replicate disputed experiments under standardized conditions, adjusting one variable at a time (e.g., pH, temperature) to isolate contributing factors .

Q. What strategies optimize STING agonist-1 concentration to balance antiviral efficacy and cytotoxicity?

  • Methodological Answer :

  • Perform dose-response and cytotoxicity assays in parallel (e.g., MTT assay for cell viability). Calculate selectivity indices (SI = IC50 cytotoxicity / IC50 antiviral activity).
  • Use synergy assays (e.g., Chou-Talalay method) to test combinations with other antivirals, reducing the effective dose of STING agonist-1 while maintaining potency .

Q. How should researchers design studies to investigate STING agonist-1’s role in tumor microenvironment modulation?

  • Methodological Answer :

  • Employ co-culture systems (e.g., tumor cells with dendritic cells or T-cells) to assess IFN-driven immune activation. Measure cytokine profiles (e.g., IFN-β, TNF-α) via ELISA or multiplex assays .
  • Compare STING agonist-1’s effects in immunocompetent vs. immunodeficient mouse models to differentiate direct antitumor activity from immune-mediated responses .

Q. What statistical approaches are critical for analyzing time-dependent STING activation data?

  • Methodological Answer :

  • Use longitudinal data analysis (e.g., mixed-effects models) to account for repeated measurements. Apply Bonferroni correction for multiple comparisons when assessing phosphorylation kinetics at different timepoints .
  • Report error bars as standard deviation (not standard error) and justify sample sizes via power analysis .

Methodological and Ethical Considerations

Q. How can researchers mitigate bias when reviewing literature on STING agonist-1?

  • Methodological Answer :

  • Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial databases). Use tools like PubMed’s Clinical Queries or Scopus to filter high-impact studies .
  • Critically evaluate conflicts of interest (e.g., industry-funded studies) and confirm key findings in independent replication studies .

Q. What ethical guidelines apply to data collection and reporting in STING agonist-1 research?

  • Methodological Answer :

  • Follow IRB protocols for animal studies (e.g., humane endpoints, sample size minimization). Cite compliance with ARRIVE guidelines in publications .
  • Avoid data manipulation by retaining raw data (e.g., flow cytometry files) in supplementary materials and using version-controlled databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.